molecular formula C8H9F5O B14622012 Cyclohexanone, 2-(pentafluoroethyl)- CAS No. 56734-75-9

Cyclohexanone, 2-(pentafluoroethyl)-

Cat. No.: B14622012
CAS No.: 56734-75-9
M. Wt: 216.15 g/mol
InChI Key: FUBZBWSHIROXLW-UHFFFAOYSA-N
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Description

Cyclohexanone, 2-(pentafluoroethyl)- is an organic compound with the molecular formula C8H9F5O. It is a derivative of cyclohexanone, where one of the hydrogen atoms is replaced by a pentafluoroethyl group. This compound is characterized by its unique structure, which includes a six-membered cyclohexane ring and a ketone functional group, along with the highly electronegative pentafluoroethyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexanone, 2-(pentafluoroethyl)- can be synthesized through various methods. One common approach involves the reaction of cyclohexanone with pentafluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like acetonitrile under reflux conditions. The product is then purified through distillation or recrystallization.

Industrial Production Methods

Industrial production of cyclohexanone, 2-(pentafluoroethyl)- often involves the oxidation of cyclohexane in the presence of cobalt catalysts. This process produces a mixture of cyclohexanol and cyclohexanone, which is then separated and further reacted with pentafluoroethyl iodide to yield the desired compound .

Chemical Reactions Analysis

Types of Reactions

Cyclohexanone, 2-(pentafluoroethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The pentafluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Cyclohexanol derivatives.

    Substitution: Various substituted cyclohexanone derivatives.

Scientific Research Applications

Cyclohexanone, 2-(pentafluoroethyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of cyclohexanone, 2-(pentafluoroethyl)- involves its interaction with various molecular targets. The pentafluoroethyl group enhances the compound’s lipophilicity and electron-withdrawing properties, which can influence its reactivity and binding affinity to biological targets. The ketone functional group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles such as amino acids in proteins .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone: The parent compound, which lacks the pentafluoroethyl group.

    Cyclopentanone: A similar cyclic ketone with a five-membered ring.

    Cycloheptanone: A similar cyclic ketone with a seven-membered ring.

Uniqueness

Cyclohexanone, 2-(pentafluoroethyl)- is unique due to the presence of the pentafluoroethyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and enhances its potential as a building block in the synthesis of fluorinated compounds .

Properties

CAS No.

56734-75-9

Molecular Formula

C8H9F5O

Molecular Weight

216.15 g/mol

IUPAC Name

2-(1,1,2,2,2-pentafluoroethyl)cyclohexan-1-one

InChI

InChI=1S/C8H9F5O/c9-7(10,8(11,12)13)5-3-1-2-4-6(5)14/h5H,1-4H2

InChI Key

FUBZBWSHIROXLW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C(C1)C(C(F)(F)F)(F)F

Origin of Product

United States

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